molecular formula C22H18N2O2S B2467687 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898433-68-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide

Cat. No.: B2467687
CAS No.: 898433-68-6
M. Wt: 374.46
InChI Key: VQOZKAJVCFWYHI-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide is a novel chemical entity designed for preclinical research, featuring a benzoxazole core linked to a benzamide moiety via a phenyl bridge. This structure is of significant interest in medicinal chemistry, as both benzoxazole and benzamide scaffolds are frequently found in compounds with diverse biological activities . Research on analogous structures indicates high potential for this compound in oncology and infectious disease studies. In anticancer research, compounds containing the benzoxazole pharmacophore have been identified as potent inhibitors of specific epigenetic targets, such as JMJD3, a histone demethylase implicated in cancers like melanoma, and have demonstrated the ability to induce cell cycle arrest . Furthermore, structurally similar benzamide derivatives have shown promising broad-spectrum antiproliferative activity against various human cancer cell lines, including colorectal carcinoma (HCT116) and others . Beyond oncology, this compound is also relevant for antimicrobial research. Substituted benzamides have been reported to exhibit potent activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them valuable leads in the fight against multi-drug resistant pathogens . The presence of the ethylthio group may influence the compound's physicochemical properties and binding affinity, offering a point for structure-activity relationship (SAR) exploration. This product is intended for research purposes to further investigate these potential mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-27-20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)26-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZKAJVCFWYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives.

    Coupling with the phenyl ring: The benzo[d]oxazole can be coupled with a phenyl ring through various cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions.

    Formation of the benzamide: The final step involves the formation of the benzamide group, which can be achieved through the reaction of the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Table 1: Key Benzoxazole Derivatives and Their Activities

Compound Name Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Key Findings Reference
4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) 5-Cl, 4-nitrophenyl VEGFR-2 Inhibition Enhanced apoptosis via BAX/Bcl-2 modulation; IC₅₀ = 8.2 µM against HepG2
4-(2-((5-Methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) 5-CH₃, 4-nitrophenyl Antiproliferative Reduced HepG2 viability by 70% at 10 µM; caspase-3 activation
N-(Tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) 5-Cl, tert-butyl Cytotoxicity IC₅₀ = 6.5 µM (HepG2); superior to 12d (IC₅₀ = 12.3 µM)

Structural Insights :

  • Electron-Withdrawing Groups (e.g., Cl) : Improve target binding and cytotoxicity, as seen in 8e and 12e .
  • Bulky Substituents (e.g., tert-butyl) : Enhance metabolic stability but may reduce solubility .
  • Nitrophenyl Groups : Increase apoptotic activity via ROS generation .

Benzothiazole-Based Analogues

Table 2: Benzothiazole Derivatives with Anticancer Activity

Compound Name Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Key Findings Reference
N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) 2-Cl-pyridine, 2-methoxybenzamide Antiproliferative IC₅₀ = 4.3 µM (HepG2); disrupts mitochondrial membrane potential
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Triazole linker, dual benzothiazole Kinase Inhibition 72% inhibition of EGFR at 10 µM; synergistic with apoptosis induction

Comparison with Target Compound :

  • Benzothiazole vs. Benzoxazole : Benzothiazoles exhibit stronger π-π stacking with kinase ATP-binding pockets but lower metabolic stability .
  • Methoxybenzamide Moieties : Improve membrane permeability, as seen in 7q and related structures .

Benzimidazole Derivatives

Key Differences :

  • Antimicrobial vs. Anticancer Focus : Benzimidazoles like W1 prioritize antimicrobial activity, whereas benzoxazole/benzothiazole analogs target cancer pathways .
  • Triazole Linkers : Improve binding to eukaryotic targets (e.g., 9c’s tubulin inhibition) compared to simple amide linkages .

Mechanistic and Pharmacological Insights

  • Apoptosis Induction: Benzoxazole derivatives (e.g., 12e, 8f) upregulate BAX and caspase-3 while downregulating Bcl-2, a mechanism less pronounced in benzothiazoles .
  • Kinase Inhibition : Benzothiazole-triazole hybrids (e.g., compounds in ) show multitarget kinase inhibition, unlike benzoxazoles, which are more apoptosis-specific.
  • Cytotoxicity Assays : The SRB assay () is widely used for these compounds, with benzoxazoles generally showing lower IC₅₀ values in HepG2 than benzimidazoles .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to an ethylthio-substituted benzamide group. The molecular formula is C16H16N2OSC_{16}H_{16}N_2OS, and the CAS number is 898433-68-6.

Synthesis Overview:

  • Formation of Benzo[d]oxazole: Typically achieved through the cyclization of ortho-aminophenol with carboxylic acids.
  • Coupling Reactions: The benzo[d]oxazole can be coupled with a phenyl ring using cross-coupling methods such as Suzuki or Heck reactions.
  • Ethylthio Group Introduction: This is performed via nucleophilic substitution reactions.
  • Benzamide Formation: The final step involves the reaction of the amine with an acyl chloride or anhydride to form the benzamide group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines, suggesting a potential for this compound in cancer therapy .

Table 1: Inhibition of Cancer Cell Lines

CompoundCell LineIC50 (μM)
5cPC121.25
5cAβ25-352.5
5cMCF-70.62

Neuroprotective Effects

In neuroprotection studies, this compound was shown to significantly increase cell viability in Aβ25-35-induced PC12 cells, indicating its potential role in treating neurodegenerative diseases . It inhibited the expression of key proteins involved in neurodegeneration, such as GSK-3β and tau protein hyperphosphorylation.

Case Study: Neuroprotective Mechanism
In a controlled study, compound 5c was tested against neurotoxic effects induced by Aβ25-35. Results indicated:

  • Increased viability at concentrations of 1.25, 2.5, and 5 μg/mL.
  • Significant inhibition of p-GSK-3β/GSK-3β expression (p < 0.001).
  • Modulation of tau protein phosphorylation states.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or allosteric modulation, depending on the target.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit kinases involved in cell signaling pathways.
  • Receptor Interaction: It could bind to neurotransmitter receptors, influencing neuronal signaling.
  • Gene Expression Modulation: By affecting transcription factors, it may alter gene expression profiles related to cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of benzo[d]oxazole precursors followed by coupling with substituted benzamide moieties. Key steps include:

  • Cyclization : Use of thiourea derivatives under reflux with catalysts like iodine or TBHP to form the benzo[d]oxazole core .
  • Amidation : Coupling via Schotten-Baumann conditions or peptide coupling reagents (e.g., EDC/HOBt) to attach the benzamide group .
  • Purification : Employ HPLC or column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity. NMR and mass spectrometry are critical for structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the benzo[d]oxazole (δ ~7.5–8.5 ppm for aromatic protons) and ethylthio group (δ ~2.5–3.0 ppm for SCH2) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error. Fragmentation patterns help validate the benzamide linkage .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-S at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target binding affinity?

  • Methodological Answer :

  • Derivatization : Modify the ethylthio group (e.g., replacing with methylsulfonyl) or benzo[d]oxazole substituents (e.g., chloro, methoxy) to assess steric/electronic effects .
  • Docking Studies : Use software like AutoDock to predict interactions with targets (e.g., kinases, proteases). Prioritize derivatives with improved hydrogen bonding or π-π stacking .
  • In Vitro Assays : Test analogs in dose-response curves (IC50) against cancer cell lines (e.g., HepG2, HCT116) while monitoring cytotoxicity in normal cells .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility (via shake-flask method), metabolic stability (microsomal assays), and plasma protein binding to identify bioavailability issues .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoencapsulation to improve delivery .
  • Mechanistic Studies : Employ RNA-seq or proteomics to verify target engagement in animal models and rule off-target effects .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :

  • Catalyst Screening : Test transition metals (e.g., Rh, Pd) for C-H activation steps to reduce reaction time .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) under microwave irradiation for faster kinetics .
  • Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters in real time .

Data Analysis & Validation

Q. How should researchers address discrepancies in biological activity data across independent studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., MTT vs. CellTiter-Glo) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to account for variability in IC50 values .
  • Orthogonal Validation : Confirm hits with alternative methods (e.g., apoptosis assays via flow cytometry alongside cytotoxicity data) .

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